molecular formula C12H23NO4S B6336211 (R)-Boc-4-amino-6-methylthio-hexanoic acid CAS No. 959582-93-5

(R)-Boc-4-amino-6-methylthio-hexanoic acid

Cat. No.: B6336211
CAS No.: 959582-93-5
M. Wt: 277.38 g/mol
InChI Key: LHMKSUCVYQXQSN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Boc-4-amino-6-methylthio-hexanoic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a Boc-protected amino group, a methylthio substituent, and a hexanoic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Boc-4-amino-6-methylthio-hexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-4-amino-6-methylthio-hexanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of ®-Boc-4-amino-6-methylthio-hexanoic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using industrial reactors and optimized reaction conditions to ensure high yield and purity.

    Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

®-Boc-4-amino-6-methylthio-hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Free amine derivatives.

Scientific Research Applications

®-Boc-4-amino-6-methylthio-hexanoic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Serves as a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of ®-Boc-4-amino-6-methylthio-hexanoic acid depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-amino-6-methylthio-hexanoic acid: The unprotected form of the compound, which lacks the Boc group.

    (S)-Boc-4-amino-6-methylthio-hexanoic acid: The enantiomer of the compound with opposite chirality.

    ®-Boc-4-amino-hexanoic acid: A similar compound without the methylthio substituent.

Uniqueness

®-Boc-4-amino-6-methylthio-hexanoic acid is unique due to the presence of both the Boc-protected amino group and the methylthio substituent. This combination provides distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-6-methylsulfanylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(16)13-9(7-8-18-4)5-6-10(14)15/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMKSUCVYQXQSN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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